molecular formula C10H11N5O B11069133 N-phenyl-3-(1H-tetrazol-1-yl)propanamide

N-phenyl-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B11069133
M. Wt: 217.23 g/mol
InChI Key: AQGIEQFITJCJOY-UHFFFAOYSA-N
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Description

N-phenyl-3-(1H-tetrazol-1-yl)propanamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel enzyme inhibitors. The integration of the tetrazole ring, a bioisostere for carboxylic acids, enhances the molecule's pharmacokinetic properties by improving solubility and metabolic stability . This compound serves as a versatile precursor and core structure for developing potent therapeutic agents. Primary research applications are in the development of xanthine oxidase (XO) inhibitors. Structural optimization of this scaffold, especially by introducing substituents on the phenyl ring and maintaining the critical amide linkage, has yielded compounds with exceptional potency. For instance, research compounds derived from this structure have demonstrated inhibitory activity in the nanomolar range (IC50 = 0.031 µM), showcasing a 10-fold potency improvement over earlier leads and highlighting the high research value of this chemical template . The mechanism of action for these inhibitors is well-established; the tetrazole moiety acts as a key hydrogen bond acceptor, interacting with the Asn768 residue in the enzyme's active site, leading to effective mixed-type inhibition . This product is intended for research purposes as a building block or reference standard in pharmaceutical development. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

N-phenyl-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C10H11N5O/c16-10(6-7-15-8-11-13-14-15)12-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,16)

InChI Key

AQGIEQFITJCJOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN2C=NN=N2

Origin of Product

United States

Preparation Methods

Cobalt-Catalyzed [3+2] Cycloaddition

A cobalt(II) complex with a tetradentate ligand (N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine) catalyzes the reaction between nitriles and sodium azide in dimethyl sulfoxide (DMSO) at 110°C. For example, benzonitrile reacts with NaN₃ under these conditions to yield 5-phenyl-1H-tetrazole in 94% yield. This method is scalable and avoids the use of hazardous solvents.

Mechanistic Insight : The cobalt catalyst facilitates the formation of a diazido intermediate, which undergoes cycloaddition with the nitrile. The reaction proceeds via a concerted mechanism, with the catalyst lowering the activation energy for azide-nitrile coupling.

Propanamide Backbone Construction

The propanamide chain is assembled through nucleophilic acyl substitution or condensation reactions. Key approaches include:

Chloroacetyl Chloride Route

A two-step procedure involves:

  • Acylation : Reaction of aniline with chloroacetyl chloride in dichloromethane (DCM) using potassium carbonate as a base to form N-phenylchloroacetamide.

  • Nucleophilic Substitution : Replacement of the chloride with a pre-synthesized tetrazole-thiol derivative (e.g., 1H-tetrazole-1-ethanethiol) in acetone under reflux.

Yield : 65–78% after recrystallization.
Advantages : High regioselectivity; minimal side products.

Hydrazide Intermediate Pathway

Hydrazides serve as versatile intermediates. For example, 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide is synthesized by refluxing the corresponding ethyl ester with hydrazine hydrate. Subsequent reaction with aniline in the presence of propionic anhydride yields the target propanamide.

Conditions : Reflux in ethanol (4 h), followed by acylation at 0°C.
Yield : 70–85%.

Integrated Approaches: Tetrazole and Propanamide Coupling

Sequential [3+2] Cycloaddition-Acylation

  • Tetrazole Synthesis : 3-Cyanopropanoic acid is converted to 3-(1H-tetrazol-1-yl)propanoic acid via cobalt-catalyzed cycloaddition.

  • Amide Formation : The carboxylic acid is activated with thionyl chloride (SOCl₂) and reacted with aniline in DCM.

Yield : 82% overall.
Purity : ≥95% (HPLC).

Ugi Tetrazole Reaction

A one-pot multicomponent reaction combines aniline, aldehyde, isocyanide, and trimethylsilyl azide (TMSN₃). For example:

  • Reactants : Aniline, propionaldehyde, tert-butyl isocyanide, TMSN₃.

  • Conditions : Methanol, room temperature, 24 h.

  • Product : N-Phenyl-3-(1H-tetrazol-1-yl)propanamide.

Yield : 68%.
Advantages : Atom-economical; avoids isolation of intermediates.

Industrial-Scale Production Methods

Continuous Flow Reactors

Optimized parameters for large-scale synthesis include:

  • Residence Time : 30 min at 120°C.

  • Catalyst Loading : 0.5 mol% cobalt complex.

  • Solvent : Water-DMF (4:1) for improved safety.

Throughput : 1.2 kg/h.

Green Chemistry Innovations

  • Solvent-Free Conditions : Mechanochemical grinding of sodium azide, nitriles, and zinc oxide (ZnO) catalyst.

  • Yield : 89%.

  • Energy Savings : 40% reduction compared to traditional methods.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)Purity (%)Scalability
Cobalt-CatalyzedNaN₃, Co(II) complex110°C, DMSO9499High
Chloroacetyl RouteChloroacetyl chlorideReflux, acetone7895Moderate
Ugi ReactionTMSN₃, isocyanideRT, methanol6890Low
Continuous FlowNaN₃, Co(II) complex120°C, flow reactor9299High

Key Observations :

  • Catalytic methods offer superior yields and scalability.

  • Solvent-free and flow chemistry approaches align with industrial sustainability goals.

Challenges and Optimization Strategies

Regioselectivity in Tetrazole Formation

  • Issue : Competing formation of 1H- vs. 2H-tetrazole isomers.

  • Solution : Use of bulky ligands (e.g., N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine) to favor 1H-tetrazole.

Amide Bond Hydrolysis

  • Issue : Degradation under acidic or basic conditions.

  • Mitigation : Conduct acylation at 0°C and use mild bases (e.g., K₂CO₃).

Purification Difficulties

  • Issue : Co-elution of byproducts in column chromatography.

  • Resolution : Recrystallization from dichloromethane-hexane (1:3) .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(1H-tetrazol-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

a) N-ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide (CID 3070082)

  • Structure : Differs by an ethyl group at the amide nitrogen and a thioether linkage to the tetrazole ring.
  • Molecular weight = 299.37 g/mol .

b) N-(2-chlorobenzyl)-3-(5-((isopropylamino)(phenyl)methyl)-1H-tetrazol-1-yl)propanamide

  • Structure : Incorporates a chlorobenzyl group and a branched isopropylamine substituent on the tetrazole.
  • Synthesis : Prepared via Ugi-type multicomponent reactions. Higher steric bulk may reduce solubility but enhance target binding specificity. HRMS confirms molecular weight = 427.1950 g/mol .

c) N-substituted-2-(1H-tetrazol-1-yl)acetamides (e.g., 4a-4n)

  • Structure : Shorter acetamide backbone (vs. propanamide) with variable N-alkyl/aryl groups.
  • Synthesis : Achieved 70–97% yields using trimethylsilylazide under mild conditions, demonstrating superior efficiency compared to traditional sodium azide routes .
Analogues with Alternative Heterocycles

a) N-phenyl-3-(1H-pyrazol-1-yl)propanamide

  • Structure : Replaces tetrazole with pyrazole, a less polar heterocycle.
  • Properties : Reduced hydrogen-bonding capacity may lower metabolic stability. Molecular weight = 230.27 g/mol .

b) 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide

  • Structure : Benzimidazole and isoxazole substituents enhance π-π stacking and electron-withdrawing effects.
  • Applications : Studied for antimicrobial activity due to the benzimidazole core .

c) N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide

  • Structure : Combines benzimidazole and indole moieties, increasing aromatic surface area for protein binding. Molecular weight = 304.3 g/mol .

Q & A

Q. What are the standard synthetic routes for N-phenyl-3-(1H-tetrazol-1-yl)propanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including amide bond formation and tetrazole ring introduction. Key steps include:

  • Coupling phenylamine with a tetrazole-containing precursor via nucleophilic substitution or condensation.
  • Optimizing temperature (e.g., reflux in ethanol or DMF), solvent polarity, and reaction time to maximize yield.
  • Purification via column chromatography or recrystallization, monitored by TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton environments and verify substituent positions (e.g., tetrazole proton at δ ~9.5 ppm in 1^1H NMR) .
  • X-ray Crystallography : Resolves 3D conformation and bond angles, often refined using SHELXL for small-molecule structures .
  • Mass Spectrometry (MS) : Identifies molecular ion peaks and fragmentation patterns (e.g., cleavage at the amide bond) .

Q. How are stability and purity assessed during synthesis?

  • HPLC : Monitors reaction progress and quantifies impurities.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability.
  • Elemental Analysis : Validates stoichiometric composition .

Advanced Research Questions

Q. How can contradictions in crystallographic and computational structural data be resolved?

Discrepancies between experimental (X-ray) and computational (DFT) bond lengths/angles may arise due to crystal packing effects. Mitigation strategies include:

  • Using polarized IR linear-dichroic spectroscopy to validate vibrational modes in oriented crystals .
  • Performing ab initio calculations with solvent effects to approximate solid-state conditions .

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for this compound?

  • Quantitative SAR (QSAR) : Correlates substituent electronic properties (e.g., Hammett constants) with biological activity.
  • Molecular Docking : Predicts binding affinity to targets (e.g., enzymes) using software like AutoDock, validated by mutagenesis studies .

Q. How are mass spectral fragmentation pathways interpreted to confirm structural integrity?

  • Tandem MS (MS/MS) : Identifies key fragments, such as loss of the tetrazole moiety (-117 Da) or phenyl group (-77 Da).
  • Isotopic Labeling : Traces fragmentation routes (e.g., 15^{15}N-labeled tetrazole to distinguish rearrangement pathways) .

Q. What strategies address low yields in tetrazole ring formation during synthesis?

  • Catalyst Optimization : Use ZnCl₂ or CuI to accelerate [2+3] cycloaddition between nitriles and sodium azide.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Q. How do solvent and pH affect the compound’s reactivity in biological assays?

  • Solvent Polarity : Aprotic solvents (e.g., DMSO) enhance solubility for in vitro assays.
  • pH-Dependent Stability : Amide bonds may hydrolyze under acidic/basic conditions; stability is assessed via HPLC at physiological pH (7.4) .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) per user guidelines.
  • Methodological rigor is emphasized, with citations from peer-reviewed studies on synthesis, characterization, and computational modeling.

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